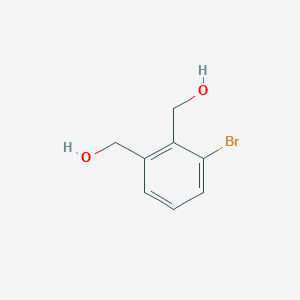

(3-Brom-1,2-phenylen)dimethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Bromo-1,2-phenylene)dimethanol is an organic compound with the molecular formula C8H9BrO2 and a molecular weight of 217.06 g/mol . It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with two hydroxymethyl groups at the 1 and 2 positions . This compound is commonly used in various chemical reactions and has applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(3-Bromo-1,2-phenylene)dimethanol serves as a key intermediate in the synthesis of various organic compounds. Its bromine substituent allows for nucleophilic substitution reactions, which are essential in creating complex molecular architectures. For instance, it can be utilized to synthesize polymers and other functionalized aromatic compounds.

Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Coupling Reactions: It is often involved in cross-coupling reactions with organometallic reagents, leading to the formation of biphenyl derivatives and other complex structures.

Material Science

In materials science, (3-Bromo-1,2-phenylene)dimethanol has been investigated for its potential use in the development of novel polymers and materials with specific properties. Its ability to form hydrogen bonds and π-π stacking interactions makes it suitable for applications in:

- Conductive Polymers: The compound can be incorporated into polymer matrices to enhance electrical conductivity.

- Optoelectronic Devices: Its structural properties may contribute to the performance of organic light-emitting diodes (OLEDs) and organic solar cells.

Pharmaceutical Applications

Research indicates that derivatives of (3-Bromo-1,2-phenylene)dimethanol exhibit biological activity, making them candidates for drug development. Compounds derived from this structure have shown potential as:

- Antimicrobial Agents: Certain derivatives have demonstrated activity against various pathogens.

- Anti-inflammatory Drugs: Modifications of the compound may lead to new anti-inflammatory agents through structure-activity relationship studies.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of (3-Bromo-1,2-phenylene)dimethanol in various fields:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-1,2-phenylene)dimethanol typically involves the bromination of 1,2-dimethylbenzene followed by oxidation to introduce the hydroxymethyl groups . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step can be carried out using reagents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production methods for (3-Bromo-1,2-phenylene)dimethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-1,2-phenylene)dimethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Phenyl derivatives.

Substitution: Various substituted benzene derivatives.

Wirkmechanismus

The mechanism of action of (3-Bromo-1,2-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl groups play a crucial role in its reactivity and interactions with other molecules . The compound can form covalent bonds with nucleophiles, leading to various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Benzenedimethanol: Lacks the bromine atom, resulting in different reactivity and applications.

3-Bromo-1,2-dimethylbenzene: Lacks the hydroxymethyl groups, affecting its chemical properties and uses.

Uniqueness

(3-Bromo-1,2-phenylene)dimethanol is unique due to the presence of both bromine and hydroxymethyl groups, which confer distinct reactivity and versatility in chemical synthesis and research applications .

Biologische Aktivität

(3-Bromo-1,2-phenylene)dimethanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Formula: C13H12BrO2

Molecular Weight: 217.060 g/mol

CAS Number: 859782-34-6

Density: 1.6 ± 0.1 g/cm³

Boiling Point: Not specified in available data

The compound features a bromine atom and two hydroxymethyl groups attached to a phenylene ring, which facilitates unique interactions with biological molecules.

The biological activity of (3-Bromo-1,2-phenylene)dimethanol is primarily attributed to its ability to form hydrogen bonds through its hydroxymethyl groups and participate in halogen bonding via the bromine atom. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects, including:

- Enzyme Modulation: The compound may influence enzymatic pathways by altering enzyme conformation or activity.

- Receptor Interaction: It can affect receptor binding affinities, potentially leading to altered signaling pathways.

Antimicrobial Activity

Research indicates that (3-Bromo-1,2-phenylene)dimethanol exhibits antimicrobial properties. Its structural features allow it to disrupt bacterial cell membranes, enhancing its efficacy against various strains. Comparative studies have shown that compounds with similar structures often exhibit varying degrees of antimicrobial activity depending on their substituents and spatial orientation.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines reveal that (3-Bromo-1,2-phenylene)dimethanol has a significant impact on cell viability. For instance:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 15 | Moderate cytotoxicity observed |

| MCF-7 | 20 | Effective against breast cancer cells |

| HepG2 | 30 | Lower toxicity compared to standard drugs |

These findings suggest that while the compound has potential as an anticancer agent, further investigation is required to fully elucidate its mechanisms and optimize its efficacy.

Case Studies

Several studies have explored the biological activity of (3-Bromo-1,2-phenylene)dimethanol:

-

Study on Antimicrobial Efficacy:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of (3-Bromo-1,2-phenylene)dimethanol showed enhanced antimicrobial activity against Gram-positive bacteria compared to their non-brominated counterparts. The study highlighted the importance of bromine substitution in increasing membrane permeability .

- Cytotoxicity Assessment:

- Mechanistic Insights:

Comparative Analysis with Similar Compounds

To better understand the unique properties of (3-Bromo-1,2-phenylene)dimethanol, a comparison with structurally similar compounds is essential:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Unique Features |

|---|---|---|---|

| (3-Bromo-1,2-phenylene)dimethanol | Moderate | 15 | Bromine and hydroxymethyl groups |

| 2-Bromo-4-(hydroxymethyl)phenylmethanol | High | 25 | Different substitution pattern |

| 4-Bromo-2-(hydroxymethyl)phenylmethanol | Low | 35 | Lacks optimal positioning for activity |

This table illustrates how variations in substitution can significantly influence biological activity.

Eigenschaften

IUPAC Name |

[3-bromo-2-(hydroxymethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFHKOWTRSYSKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CO)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.